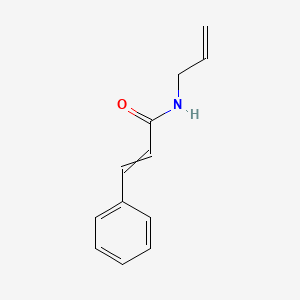![molecular formula C18H18N2O5S B14155878 N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-2,4-dimethoxybenzamide CAS No. 912762-39-1](/img/structure/B14155878.png)
N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-2,4-dimethoxybenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-2,4-dimethoxybenzamide typically involves the reaction of 4,7-dimethoxybenzo[d]thiazole with 2,4-dimethoxybenzoyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like toluene under reflux conditions .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to maximize yield and purity, and employing industrial-scale equipment for the reaction, purification, and isolation of the final product.
Análisis De Reacciones Químicas
Types of Reactions
N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-2,4-dimethoxybenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzothiazole ring and the benzamide moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution; nucleophiles like amines for nucleophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .
Aplicaciones Científicas De Investigación
N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-2,4-dimethoxybenzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its therapeutic potential in treating various diseases due to its biological activity.
Industry: Utilized in the development of new materials and chemical processes
Mecanismo De Acción
The mechanism of action of N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-2,4-dimethoxybenzamide involves its interaction with specific molecular targets and pathways. The benzothiazole ring is known to interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells .
Comparación Con Compuestos Similares
Similar Compounds
- 4,7-dimethoxybenzo[d]thiazol-2-amine
- N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)acetamide
- 4,7-dimethylbenzo[d]thiazol-2-amine
Uniqueness
N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-2,4-dimethoxybenzamide is unique due to its specific substitution pattern on the benzothiazole ring and the benzamide moiety.
Propiedades
Número CAS |
912762-39-1 |
|---|---|
Fórmula molecular |
C18H18N2O5S |
Peso molecular |
374.4 g/mol |
Nombre IUPAC |
N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-2,4-dimethoxybenzamide |
InChI |
InChI=1S/C18H18N2O5S/c1-22-10-5-6-11(14(9-10)25-4)17(21)20-18-19-15-12(23-2)7-8-13(24-3)16(15)26-18/h5-9H,1-4H3,(H,19,20,21) |
Clave InChI |
CLRYZHZFVKYHRZ-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC(=C(C=C1)C(=O)NC2=NC3=C(C=CC(=C3S2)OC)OC)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![Ethyl [(2Z)-4-fluoro-2-[(thiophene-2-carbonyl)imino]-1,3-benzothiazol-3(2H)-yl]acetate](/img/structure/B14155812.png)


![N-(2,6-dimethylphenyl)-2-(5-methylfuran-2-yl)imidazo[1,2-a]pyrazin-3-amine](/img/structure/B14155821.png)
![1-((Pyridin-4-YL)methyl)pyrido[2,3-B]quinoxalin-2(1H)-imine 5-oxide](/img/structure/B14155824.png)

![2,5,8,18,21,24-hexaoxa-12,30-dithia-14,28-diazapentacyclo[23.7.0.09,17.011,15.027,31]dotriaconta-1(25),9(17),10,13,15,26,28,31-octaene-13,29-diamine](/img/structure/B14155839.png)




![N-(1-butyl-6-methoxypyrazolo[3,4-b]quinolin-3-yl)-3-methylbutanamide](/img/structure/B14155871.png)
